molecular formula C22H27N3O5S2 B2989558 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905677-16-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2989558
CAS RN: 905677-16-9
M. Wt: 477.59
InChI Key: AUGSKELDNCLCDC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Synthesis and Biological Activity

Research on benzothiazole derivatives often focuses on their synthesis and potential biological activities. For instance, novel synthesis methods have been explored for various benzothiazole compounds, highlighting their antimicrobial properties and potential as therapeutic agents. Studies such as those conducted by Badne et al. (2011) and Zheng Yuguoa (2012) provide foundational knowledge on the synthetic pathways and biological efficacy of benzothiazole and its derivatives, indicating their potential utility in drug discovery and medicinal chemistry (Badne, Swamy, Bhosale, & Kuberkar, 2011); (Zheng Yuguoa, 2012).

Material Science and Polymer Research

The incorporation of benzothiazole and sulfonamide moieties into polymers and materials science is another area of significant interest. Research by Sagar et al. (1997) on aromatic polyamides containing s-triazine rings, for example, illustrates the potential of such compounds in the development of novel materials with enhanced properties, such as solubility and thermal stability (Sagar, Salunkhe, Wadgaonkar, Sarawade, & Mahajan, 1997).

Photodynamic Therapy and Fluorescence

The application of benzothiazole derivatives in photodynamic therapy and as fluorescent agents is a burgeoning field, with compounds exhibiting high singlet oxygen quantum yields and fluorescence properties being explored for cancer treatment and imaging. The work by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives underscores the relevance of benzothiazole in developing effective photosensitizers for clinical applications (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Modeling

The exploration of benzothiazole derivatives as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Parkinson's disease, is a critical area of research. Abbas et al. (2017) demonstrated that symmetrical bis-iminothiazolidinones exhibit potent inhibitory effects on monoamine oxidase enzymes, suggesting a pathway for the development of novel treatments for neurological disorders (Abbas, Zaib, Bakht, Ibrar, Khan, Batool, Saeed, & Iqbal, 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-15-13-16(2)20-19(14-15)23-22(31-20)24-21(26)17-5-7-18(8-6-17)32(27,28)25(9-11-29-3)10-12-30-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGSKELDNCLCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

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